molecular formula C16H28N2O11 B12393107 N,N'-Diacetylchitobiose-d6

N,N'-Diacetylchitobiose-d6

Cat. No.: B12393107
M. Wt: 430.44 g/mol
InChI Key: PLJAKLUDUPBLGD-XUXADFLRSA-N
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Description

Significance of Isotopic Labeling in Glycobiological and Glycomic Studies

Glycobiology and glycomics, the studies of the structure, biosynthesis, and function of saccharides (glycans), have greatly benefited from isotopic labeling. Glycans play crucial roles in cell-cell communication, immune response, and host-pathogen interactions. However, their structural complexity and heterogeneity make them challenging to study.

Stable isotope labeling, particularly with deuterium (B1214612), has emerged as a powerful strategy to overcome these challenges. researchgate.net Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques that leverage isotopic labeling for the detailed investigation of glycans. rsc.org In mass spectrometry, the mass difference between the labeled (deuterated) and unlabeled glycan allows for precise and accurate quantification. researchgate.net This is particularly valuable in comparative glycomic studies, where the goal is to identify changes in glycan expression between different biological states, such as in disease or under different environmental conditions. nih.govacs.org

Metabolic labeling is a common approach where cells or organisms are cultured in media containing a deuterated precursor, such as deuterium oxide (D₂O). nih.govacs.org The deuterium is incorporated into the biomolecules, including glycans, during their natural synthesis. researchgate.netnih.govacs.org This method enables the relative quantification of glycans with a wide dynamic range and high accuracy. researchgate.netnih.govacs.org The use of deuterium labeling avoids some of the issues seen with other methods, such as the potential for chromatographic resolution between differentially labeled glycans, which can complicate analysis. nih.gov

Rationale for Deuterium Labeling of N,N'-Diacetylchitobiose for Research Applications

N,N'-Diacetylchitobiose is a disaccharide composed of two β(1,4) linked N-acetyl-D-glucosamine (GlcNAc) units. sigmaaldrich.commedchemexpress.com It is a fundamental repeating unit of chitin (B13524), the second most abundant biopolymer on Earth. nih.gov In various biological systems, N,N'-diacetylchitobiose acts as a key signaling molecule and a carbon source. For instance, in chitinolytic bacteria like Vibrio and Serratia, it is a major breakdown product of chitinase (B1577495) activity and the smallest molecule that induces the production of these enzymes. sigmaaldrich.comchemicalbook.comscbt.com It is also utilized in enzyme assays as a substrate to study the activity of glycolytic enzymes such as chitobiase and N,N'-diacetylchitobiose phosphorylase. sigmaaldrich.commegazyme.comwikipedia.org

The primary rationale for the deuterium labeling of N,N'-diacetylchitobiose, creating N,N'-Diacetylchitobiose-d6 , is its application as an internal standard in quantitative bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS). The ideal internal standard has chemical and physical properties that are nearly identical to the analyte being measured.

By labeling N,N'-diacetylchitobiose with a stable isotope like deuterium, a molecule is created that behaves almost identically to the natural, unlabeled compound during sample extraction, purification, and chromatographic separation. However, it is easily distinguishable by a mass spectrometer due to its higher mass. When a known amount of this compound is added to a biological sample at the beginning of the experimental workflow, it can be used to accurately quantify the amount of endogenous N,N'-diacetylchitobiose. The deuterated standard helps to correct for any analyte loss during sample preparation and for variations in instrument response, leading to highly accurate and precise measurements. science.gov This is crucial for studies investigating chitin metabolism, the kinetics of chitin-degrading enzymes, and the role of N,N'-diacetylchitobiose in microbial physiology. nih.govresearchgate.net

Data Tables

Physicochemical Properties of N,N'-Diacetylchitobiose

PropertyValue
Synonyms Chitobiose, 4-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-2-acetamido-2-deoxy-D-glucose
Molecular Formula C₁₆H₂₈N₂O₁₁ sigmaaldrich.com
Molecular Weight 424.40 g/mol sigmaaldrich.com
Appearance Off-white powder sigmaaldrich.com
Melting Point 245-247 °C sigmaaldrich.com
Solubility Water (49-51 mg/mL) sigmaaldrich.com
Purity ≥95-98% scbt.commegazyme.com
Storage Temperature -20°C sigmaaldrich.com

Inferred Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₂D₆N₂O₁₁
Molecular Weight ~430.44 g/mol
Key Application Internal standard for quantitative mass spectrometry science.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28N2O11

Molecular Weight

430.44 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-1,2,4-trihydroxy-6-oxo-5-[(2,2,2-trideuterioacetyl)amino]hexan-3-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13+,14+,15+,16-/m0/s1/i1D3,2D3

InChI Key

PLJAKLUDUPBLGD-XUXADFLRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C([2H])([2H])[2H])O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O

Origin of Product

United States

Synthetic Methodologies for N,n Diacetylchitobiose D6

Strategies for Deuterium (B1214612) Incorporation into Carbohydrate Structures

Incorporating deuterium into complex carbohydrate structures like N,N'-Diacetylchitobiose can be achieved through several distinct routes, each with its own set of advantages and limitations. These strategies range from combined chemical and enzymatic reactions to direct isotopic exchange and biological production systems.

Chemoenzymatic synthesis leverages the high specificity of enzymes for glycosidic bond formation combined with the versatility of chemical synthesis for preparing labeled precursors. A prominent strategy involves the use of a glycosyltransferase enzyme.

Chemical Synthesis of Donor Substrate: The first step is the chemical synthesis of a deuterated nucleotide sugar donor, typically UDP-N-acetyl(d3)-glucosamine. This is accomplished by reacting UMP-morpholidate with a chemically prepared glucosamine-1-phosphate derivative, followed by N-acetylation using acetic-d3 anhydride (B1165640).

Enzymatic Glycosylation: A specific β-1,4-galactosyltransferase mutant or a chitin (B13524) synthase enzyme is then employed. The enzyme catalyzes the transfer of the N-acetyl(d3)-glucosamine moiety from the deuterated UDP donor substrate to an acceptor molecule, which can be either free N-acetylglucosamine or N-acetyl(d3)-glucosamine, to form the β(1→4) linkage characteristic of chitobiose.

This approach offers exceptional control over the stereochemistry and regiochemistry of the glycosidic bond, yielding a product with a precisely defined structure. However, it can be limited by the availability and stability of the required enzymes and the high cost of nucleotide sugar precursors.

Direct isotopic exchange involves replacing hydrogen atoms with deuterium on a pre-existing, unlabeled N,N'-Diacetylchitobiose molecule. This is typically achieved by exposing the compound to a deuterium source, such as deuterium oxide (D₂O), under specific catalytic conditions.

Labile Proton Exchange: The most straightforward exchange occurs at the labile hydroxyl (-OH) and amide (-NH) positions. Simply dissolving N,N'-Diacetylchitobiose in D₂O results in rapid and near-complete replacement of these protons with deuterons. However, these labels are readily lost upon exposure to protic solvents (e.g., H₂O, methanol) and are therefore unsuitable for most applications requiring stable labeling.

Stable C-H Exchange: Achieving stable C-D bonds through exchange is significantly more challenging. It requires harsh conditions, such as high temperatures in the presence of a base (e.g., NaOD in D₂O) or a metal catalyst (e.g., Raney nickel). Such methods often lack specificity, leading to deuterium scrambling across multiple carbon positions, and can cause significant degradation of the carbohydrate backbone through peeling reactions or hydrolysis. This approach is generally considered unsuitable for the targeted synthesis of N,N'-Diacetylchitobiose-d6, where labeling is confined to the N-acetyl groups.

Biosynthetic labeling utilizes the metabolic machinery of living organisms to construct the deuterated disaccharide from simple labeled precursors. Chitin-producing microorganisms, such as fungi (Aspergillus niger, Saccharomyces cerevisiae) or certain bacteria, are cultivated in a growth medium enriched with a deuterium source.

Deuterated Media: The simplest approach is to grow the organism in a medium where a significant fraction of the water is D₂O. The organism's metabolic pathways will incorporate deuterium into various biomolecules, including the acetyl-CoA pool used for N-acetylation of glucosamine (B1671600) polymers.

Deuterated Carbon Source: Alternatively, a deuterated carbon source like glucose-d7 or acetate-d3 can be supplied in the culture medium. This provides a more direct route for incorporating deuterium into the target positions.

Following cultivation, the organism's biomass is harvested, and the chitin is extracted from the cell walls. The purified chitin is then subjected to controlled enzymatic or acid hydrolysis to break it down into smaller oligosaccharides. The resulting mixture, which contains this compound, must then undergo extensive purification to isolate the desired disaccharide. While potentially cost-effective for large-scale production, this method often results in a lower and more heterogeneous isotopic enrichment compared to chemical synthesis.

Isotopic Exchange Methods for Deuteration of N,N'-Diacetylchitobiose

Precursor Selection and Derivatization for Site-Specific Deuterium Labeling

The most efficient and widely adopted method for synthesizing this compound with high isotopic purity and site-specificity is through the chemical N-acetylation of a chitobiose precursor using a deuterated acetylating agent. This bottom-up approach provides complete control over the location of the deuterium atoms.

The core of this strategy involves the reaction of a chitobiosamine salt (e.g., D-glucosaminyl-β(1→4)-D-glucosamine hydrochloride) with a deuterated acetylating reagent. The precursor, chitobiosamine, is typically prepared by the complete de-N-acetylation of commercially available chitin or N,N'-Diacetylchitobiose under strong acidic or basic conditions.

The key reagent is acetic-d3 anhydride ((CD₃CO)₂O) . This reagent provides the two trideuteroacetyl groups required for the synthesis. The reaction is typically carried out in a basic or neutral solvent system to neutralize the acid byproduct and facilitate the nucleophilic attack of the free amine groups on the anhydride.

A standard laboratory procedure involves:

Dissolving the chitobiosamine precursor in a solvent such as aqueous methanol (B129727) or pyridine.

Adding the deuterated acetylating agent, acetic-d3 anhydride, often portion-wise, while maintaining the temperature (e.g., 0 °C to room temperature).

Allowing the reaction to proceed to completion, which is monitored by thin-layer chromatography (TLC) or mass spectrometry.

The table below compares key parameters for common acetylating agents in this synthetic context.

ReagentDeuterium SourceTypical YieldByproductKey Advantage
Acetic-d3 AnhydrideCD₃CO->90%Acetic acid-d4High efficiency; byproduct is volatile and easily removed.
Acetyl-d3 ChlorideCD₃CO->85%HClHighly reactive; requires careful pH control to prevent side reactions.
Acetic Acid-d4 + CarbodiimideCD₃CO-70-85%Urea derivativeMilder conditions; requires purification to remove coupling agent byproduct.

This chemical derivatization method is superior for producing research-grade material due to its high reaction yield and, most importantly, its near-quantitative (>98%) and site-specific isotopic incorporation.

Purification and Isolation of this compound for Research Purity

Following synthesis, the crude reaction mixture contains the desired product, unreacted precursors, reagents, salts, and potential side products. A multi-step purification protocol is essential to achieve the >98% purity required for analytical applications.

Initial Workup: The reaction is first quenched, and solvents are removed under reduced pressure. The crude solid is often redissolved in water and treated with a mixed-bed ion-exchange resin to remove salts and charged species, such as unreacted chitobiosamine or acetate.

Chromatographic Separation: High-resolution chromatography is the cornerstone of purification.

Size-Exclusion Chromatography (SEC): Using a resin like Bio-Gel P-2 or Sephadex G-10, this step effectively separates molecules based on their hydrodynamic volume. It is excellent for removing small molecules (salts, monomeric impurities) and any high-molecular-weight polymeric side products from the target disaccharide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing, RP-HPLC on a C18 column is employed. Using a shallow gradient of a polar mobile phase (e.g., water) and a less polar organic modifier (e.g., acetonitrile), this technique can separate the target compound from closely related structural isomers or impurities with minor differences in polarity.

Final Isolation and Characterization: The fractions containing the pure product, as identified by an inline detector (e.g., UV or refractive index), are pooled, and the solvent is removed via lyophilization (freeze-drying) to yield a fluffy, white solid.

The purity and identity of the final product are rigorously confirmed by:

High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass, verifying the incorporation of six deuterium atoms (observed mass will be ~6.037 Da higher than the unlabeled analog).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the absence of the N-acetyl proton singlet signal around 2.0 ppm. ¹³C NMR shows the characteristic 1:1:1 triplet for the deuterated methyl carbon (CD₃) due to J-coupling with deuterium.

The table below outlines a typical purification workflow and its efficacy.

Purification StepPrimary Impurities RemovedTypical Purity After StepRecovery Yield
Crude ProductN/A~75-85%100% (Reference)
Ion-Exchange ResinSalts, unreacted amine precursor~90%>95%
Size-Exclusion ChromatographyMonomeric sugars, reagent byproducts~97%~90%
RP-HPLCStructural isomers, trace impurities>99%~85%
LyophilizationResidual solvents>99%>99%

This rigorous purification process ensures that the final this compound product is suitable for the most sensitive analytical research applications.

Advanced Spectroscopic Applications of N,n Diacetylchitobiose D6

Nuclear Magnetic Resonance (NMR) Spectroscopy in N,N'-Diacetylchitobiose-d6 Research

NMR spectroscopy is a versatile technique for elucidating the structure and behavior of molecules in solution and the solid state. The use of deuterated compounds like this compound enhances the capabilities of NMR in several key areas.

Conformational Analysis and Dynamics of this compound

Deuterium (B1214612) NMR is particularly sensitive to molecular dynamics, making it an ideal method for studying the conformational changes and relaxation processes of molecules. numberanalytics.com The substitution of protons with deuterium simplifies proton NMR spectra due to the smaller gyromagnetic ratio of deuterium, which reduces spin-spin coupling. numberanalytics.com This simplification allows for a more straightforward analysis of complex molecular structures.

Variable temperature (VT) NMR studies on N,N'-diacetylchitobiose have been used to monitor chemical shift variations, providing insights into intramolecular hydrogen bonding. mdpi.comnih.gov The rotation of the acetyl groups is closely linked to these hydrogen bonding patterns. mdpi.comnih.gov In different deuterated solvents, the coupling constants of N,N'-diacetylchitobiose have been observed to be highly dependent on the solvent's polarity, highlighting the influence of the local environment on its conformation. uni-kiel.de

Protein-Ligand Interaction Studies Utilizing Deuterated N,N'-Diacetylchitobiose

Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR method for studying protein-ligand interactions. researchgate.netnih.gov This technique identifies the binding epitopes of small molecules when they interact with larger protein receptors. researchgate.net The use of deuterated N,N'-diacetylchitobiose in these studies can help in overcoming signal overlap, especially in complex systems. researchgate.net

For instance, STD-NMR has been employed to study the binding of N,N'-diacetylchitobiose to wheat germ agglutinin (WGA). d-nb.info These studies have demonstrated that fluoroacetamide-modified chitobiose analogues exhibit different binding affinities, providing insights into the CH–π stacking interactions at the binding site. d-nb.info Furthermore, NMR studies have been crucial in determining the solution structure of the complex between the IIA and IIB domains of the N,N'-diacetylchitobiose transporter of the Escherichia coli phosphotransferase system. nih.govresearchgate.net These studies revealed weak binding and a largely hydrophobic interaction surface. nih.govresearchgate.net

Use of this compound in Solid-State NMR for Complex Systems

Solid-state NMR (ssNMR) is an essential technique for characterizing the structure of insoluble biomolecules like chitin (B13524) and its derivatives within complex biological systems. researchgate.netfrontiersin.org 13C and 15N cross-polarization magic-angle spinning (CP-MAS) ssNMR experiments have been successfully used to determine the degree of acetylation in chitin and chitosan (B1678972) samples. nih.gov

The structural similarity of chitin to cellulose (B213188) allows for the application of similar analytical techniques. frontiersin.org Solid-state 13C-NMR analysis has demonstrated a high degree of chemical homogeneity in chitin preparations from various sources. nih.gov Furthermore, ssNMR studies on fungal cell walls have revealed structural polymorphism of chitin and chitosan, providing insights into their organization in their native environment. frontiersin.org The use of deuterated N,N'-diacetylchitobiose in ssNMR can further enhance the resolution and provide more detailed information on the structure and dynamics of these complex systems. frontiersin.org

Quantitative NMR Methods for this compound in Biochemical Assays

Quantitative NMR (qNMR) offers a direct and rapid method for determining the concentration of specific compounds in a mixture without the need for identical standard compounds for calibration. mdpi.comnih.gov In the analysis of chitin hydrolysis products, 1H-NMR spectroscopy has been used to quantify N-acetyl-D-glucosamine (GlcNAc) and N,N'-diacetylchitobiose. mdpi.comnih.govnih.gov The N-acetyl groups of these compounds provide distinct signals that can be used for quantification through techniques like deconvolution. mdpi.comnih.gov

This method is advantageous over traditional chromatographic techniques as it is non-destructive and allows for real-time analysis of enzymatic reactions. mdpi.comresearchgate.net By using an internal standard, the concentration of the products can be accurately determined. mdpi.com The ability to quantify both the substrates and products simultaneously makes qNMR a valuable tool for studying enzyme kinetics and activity. mdpi.comnih.gov

Mass Spectrometry (MS) Based Research with this compound

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. The use of stable isotope-labeled compounds, such as this compound, significantly enhances the quantitative capabilities of MS.

Quantitative Analysis Using Isotope Dilution Mass Spectrometry with this compound

Isotope Dilution Mass Spectrometry (IDMS) is a powerful method for accurate quantification of analytes. ckisotopes.com This technique involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to a sample. The mass spectrometer then measures the ratio of the naturally occurring analyte to the isotopically labeled spike.

This approach corrects for analyte loss during sample preparation and analysis, as well as for matrix effects that can suppress or enhance the analyte signal. The use of this compound as an internal standard in IDMS assays allows for precise and accurate quantification of N,N'-diacetylchitobiose in various biological samples. This is particularly valuable in metabolic studies and for determining the efficiency of enzymatic hydrolysis of chitin. The development of ultra-HPLC (UHPLC) coupled with triple quadrupole mass spectrometry (QQQ-MS) provides a rapid and ultrasensitive method for such analyses. nih.gov

Elucidation of Reaction Mechanisms and Biochemical Intermediates via this compound

Understanding the precise step-by-step process by which enzymes catalyze reactions is fundamental to biochemistry and drug design. numberanalytics.com The use of isotopically labeled substrates like this compound is a cornerstone of mechanistic enzymology, primarily through the study of the Kinetic Isotope Effect (KIE). unam.mx

The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. unam.mx In the case of this compound, the carbon-deuterium (C-D) bonds in the acetyl groups are stronger and have a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bonds. unam.mx Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if the cleavage of this bond is part of the rate-determining step of the enzymatic mechanism. unam.mx

This principle can be applied to study enzymes that process N,N'-diacetylchitobiose, such as deacetylases or phosphorylases. For example, the enzyme N,N'-diacetylchitobiose phosphorylase catalyzes the phosphorolysis of the glycosidic bond, a reaction that proceeds through an oxocarbenium cation-like transition state. wikipedia.org While this specific reaction does not involve breaking a C-H bond on the acetyl group, other enzymes like N,N-diacetylchitobiose deacetylase act directly on the acetyl group. libretexts.org In such cases, if the mechanism involved proton abstraction from the acetyl methyl group in a rate-limiting step, a significant primary KIE would be observed upon substitution with this compound. By measuring and comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can confirm whether C-H bond breaking is a critical, rate-limiting event.

By slowing down key reaction steps, the use of this compound can also facilitate the detection and characterization of transient reaction intermediates. numberanalytics.com These short-lived molecular species are often difficult to observe but are critical to understanding the complete reaction pathway. numberanalytics.com The lower reaction rate can increase the steady-state concentration of an intermediate, making it more amenable to trapping and analysis by various spectroscopic methods. numberanalytics.com

Enzymatic Reaction StepSubstrateExpected Kinetic Isotope Effect (kH/kD)Mechanistic Insight
C-H/C-D bond cleavage in rate-determining step (e.g., deacetylation via proton abstraction)This compound> 1 (Significant)Confirms that cleavage of the acetyl C-H bond is a rate-limiting part of the mechanism. unam.mx
C-H/C-D bond cleavage not in rate-determining stepThis compound≈ 1 (Negligible)Indicates that the breaking of this bond occurs in a fast step before or after the rate-limiting step. unam.mx
Glycosidic bond cleavage (e.g., N,N'-diacetylchitobiose phosphorylase)This compound≈ 1 (Negligible)The reaction rate is unaffected as the acetyl C-D bonds are not broken during the reaction. wikipedia.org

Metabolomics and Fluxomics Applications Employing this compound

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system, providing a direct snapshot of its physiological state. nih.govnih.gov Fluxomics, a subset of metabolomics, aims to measure the rates (fluxes) of metabolic pathways. researchgate.netnih.gov Stable isotope tracers are central to these fields, allowing researchers to follow the journey of a molecule through complex metabolic networks. nih.govfrontiersin.org this compound is an ideal tracer for studying the metabolism of chitin-derived sugars.

In organisms like Escherichia coli, N,N'-diacetylchitobiose serves as a carbon source. medchemexpress.comnih.gov It is transported into the cell and phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system (PTS). wikipedia.orgnih.gov By supplying this compound to a cell culture, researchers can trace the fate of the deuterium-labeled acetyl groups. As the molecule is broken down and its components are shuttled into various pathways, the deuterium atoms will be incorporated into a range of downstream metabolites.

The primary analytical technique for these studies is mass spectrometry, often coupled with liquid chromatography (LC-MS). nih.gov The six-dalton mass increase of this compound compared to its unlabeled counterpart makes it and its metabolic products easily distinguishable in a mass spectrum. unam.mx By tracking the appearance of mass-shifted molecules over time, metabolic pathways can be mapped, and the relative flux through different branches can be quantified. For example, the labeled acetyl-CoA derived from the catabolism of this compound could be traced into the TCA cycle or fatty acid biosynthesis, providing quantitative data on how the cell allocates this carbon source.

Parent MetabolitePotential Downstream Labeled MetaboliteMass Shift (from unlabeled)Metabolic Pathway Implicated
This compoundN-Acetyl-D-glucosamine-d3+3 DaChitin Catabolism
This compoundAcetyl-CoA-d3+3 DaCentral Carbon Metabolism
This compoundCitrate-d3+3 DaTCA Cycle
This compoundPalmitate-d3 (or multiples)+3 Da (per incorporated unit)Fatty Acid Synthesis

Vibrational Spectroscopy (IR, Raman) for Deuterium-Specific Structural Insights of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. wiley-vch.de These techniques provide detailed information about chemical bonding, molecular structure, and intermolecular interactions. wiley-vch.de The substitution of hydrogen with deuterium results in pronounced and predictable changes in vibrational spectra, a tool that can be leveraged to gain specific structural insights into this compound. itim-cj.ro

The frequency of a molecular vibration is dependent on the masses of the atoms involved; heavier atoms lead to vibrations at lower frequencies. unam.mxajchem-a.com Since deuterium is twice as massive as hydrogen, the vibrational frequencies of bonds involving deuterium are significantly lower than their hydrogen-containing counterparts. libretexts.orgajchem-a.com For this compound, the most prominent effect is observed in the vibrations of the acetyl methyl groups. The C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ region of an IR or Raman spectrum, will be absent. cdnsciencepub.com Instead, new C-D stretching bands will appear at a much lower frequency, generally in the 2000-2300 cm⁻¹ range. cdnsciencepub.com Similarly, C-H bending and rocking modes will be replaced by C-D modes at lower wavenumbers.

This isotopic shift is immensely useful because it allows for the unambiguous assignment of vibrational bands belonging to the acetyl groups. itim-cj.ro In the complex spectrum of a carbohydrate, where many C-H and O-H vibrations overlap, isolating the signals from a specific functional group can be challenging. Deuterium labeling of the acetyl groups creates a "spectral window," allowing these specific vibrations to be studied without interference.

By analyzing the precise frequencies, intensities, and shapes of these deuterium-specific bands, researchers can deduce information about the local environment of the acetyl groups. For instance, changes in the C-D vibrational frequencies can indicate involvement in hydrogen bonding or reveal conformational changes upon binding to an enzyme or receptor. This provides a highly sensitive probe for studying the specific interactions of the acetyl moieties, which are often critical for molecular recognition.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Expected C-D Frequency (cm⁻¹)Isotopic Frequency Ratio (νH/νD)
Symmetric/Asymmetric Stretching2870 - 2960~2100 - 2250
Symmetric/Asymmetric Bending (Deformation)1375 - 1470~950 - 1050

Data derived from general principles of vibrational spectroscopy. libretexts.orgcdnsciencepub.com The exact frequencies can vary based on molecular structure and environment.

Enzymatic and Mechanistic Investigations Utilizing N,n Diacetylchitobiose D6

Elucidation of Glycoside Hydrolase Mechanisms with N,N'-Diacetylchitobiose-d6

Glycoside hydrolases are a class of enzymes that catalyze the cleavage of glycosidic bonds in complex sugars. wikipedia.org The use of isotopically labeled substrates like this compound is instrumental in dissecting the catalytic mechanisms of these enzymes. wikipedia.orgcazypedia.org

Kinetic Isotope Effect Studies using this compound

Kinetic isotope effect (KIE) studies measure the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of this compound, the replacement of hydrogen with deuterium (B1214612) can reveal whether the cleavage of a C-H bond is involved in the rate-determining step of the enzymatic reaction. wikipedia.orggithub.io A primary KIE, where the bond to the isotope is broken, or a secondary KIE, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide profound insights into the transition state of the reaction. wikipedia.orglibretexts.org For instance, a normal KIE (kH/kD > 1) suggests a weakening of the C-H bond in the transition state, whereas an inverse KIE (kH/kD < 1) indicates a stiffening of this bond. github.io

KIE TypeDescriptionImplication for Reaction Mechanism
Primary KIE Isotopic substitution at the atom where a bond is broken or formed. wikipedia.orgIndicates that C-H bond cleavage is part of the rate-determining step. wikipedia.org
Secondary KIE Isotopic substitution at a position not directly involved in bond cleavage. wikipedia.orglibretexts.orgProvides information about changes in hybridization and the steric environment of the transition state. libretexts.org
Normal KIE (kH/kD > 1) The reaction with the lighter isotope is faster. github.ioSuggests a lower vibrational frequency (weaker bond) in the transition state compared to the ground state. github.io
Inverse KIE (kH/kD < 1) The reaction with the heavier isotope is faster. github.ioSuggests a higher vibrational frequency (stronger bond) in the transition state compared to the ground state. github.io

Active Site Mapping and Enzyme-Substrate Interactions with Deuterated Chitobiose Analogs

Deuterated analogs of chitobiose, including this compound, are invaluable for mapping the active sites of enzymes. rsc.orgstanford.edu Techniques like NMR spectroscopy can be used to monitor the chemical shifts of the deuterated substrate upon binding to the enzyme. rsc.org These changes in chemical shifts provide detailed information about the proximity and orientation of the substrate within the active site, highlighting key amino acid residues involved in binding and catalysis. rsc.orgyoutube.com This approach helps in understanding the specific interactions, such as hydrogen bonds and van der Waals forces, that govern substrate recognition and positioning. nih.gov

Glycosyltransferase Reaction Pathway Analysis Involving this compound

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. uzh.ch The use of this compound can help elucidate the reaction pathway of these enzymes. By tracking the transfer of the deuterated sugar, researchers can distinguish between different proposed mechanisms, such as a retaining or inverting mechanism. frontiersin.org The stereochemical outcome of the reaction, whether the anomeric configuration is retained or inverted, is a key determinant of the catalytic mechanism. cazy.org

Studies on Chitinase (B1577495) and Lysozyme (B549824) Activities with this compound

Chitinases and lysozymes are both glycoside hydrolases that play crucial roles in various biological processes, including defense against pathogens. wikipedia.orgsigmaaldrich.com N,N'-diacetylchitobiose is a known product of chitinase action and an inhibitor of lysozyme. nih.govijsr.net Utilizing this compound in activity assays allows for more precise measurements of enzyme kinetics. For instance, in assays that use chromogenic or fluorogenic substrates, the deuterated analog can serve as a competitive inhibitor to determine the enzyme's binding affinity (Ki). rsc.orgsigmaaldrich.com Furthermore, studies have shown that the lysis of certain bacteria by lysozyme can be inhibited by chitobiose, indicating a direct interaction with the enzyme's active site. nih.gov

Probing Substrate Specificity and Catalytic Efficiency of Enzymes Towards this compound

The specificity of an enzyme for its substrate is a fundamental aspect of its function. savemyexams.combioninja.com.au By comparing the kinetic parameters (Km and kcat) of an enzyme for N,N'-diacetylchitobiose and its deuterated analog, researchers can gain insights into the enzyme's substrate specificity and catalytic efficiency. github.iotdx.cat While the chemical properties are nearly identical, the difference in mass can sometimes lead to measurable differences in binding and turnover rates. For example, some chitinases exhibit different activities towards various chitooligosaccharides, and the use of deuterated substrates can help refine our understanding of these preferences. tdx.catresearchgate.net

EnzymeSubstrate/AnalogResearch FocusFindingsReference
Glycoside HydrolasesThis compoundMechanistic ElucidationKIE studies reveal transition state details. cazypedia.orgwikipedia.org
ChitinaseN,N'-diacetylchitobioseSubstrate SpecificityCleaves chitin (B13524) into smaller units like chitobiose. sigmaaldrich.comijsr.net
LysozymeN,N'-diacetylchitobioseInhibition StudiesChitobiose acts as a competitive inhibitor. nih.govnih.gov
GlycosyltransferasesThis compoundReaction Pathway AnalysisHelps determine the stereochemical outcome of the reaction. uzh.chfrontiersin.org
N,N'-diacetylchitobiose deacetylaseN,N'-diacetylchitobioseSubstrate RecognitionSpecifically removes the acetyl group from the non-reducing end. nih.govmdpi.com

Applications in Glycobiological and Cell Wall Research with N,n Diacetylchitobiose D6

Investigation of Peptidoglycan and Chitin (B13524) Biosynthesis Pathways Utilizing N,N'-Diacetylchitobiose-d6

The structural integrity of both bacteria and fungi relies heavily on the complex polymers that form their cell walls. In bacteria, peptidoglycan is the primary component, while in fungi, it is chitin. mdpi.commdpi.com Both of these are synthesized from monosaccharide precursors. This compound, as a labeled precursor, is invaluable for elucidating the intricate pathways of their biosynthesis.

Tracing Precursor Incorporation and Turnover with Labeled N,N'-Diacetylchitobiose

The use of isotopically labeled molecules, such as this compound, is a cornerstone of metabolic research. By introducing this labeled compound to bacterial or fungal cultures, researchers can trace its journey from uptake to its final incorporation into the cell wall. Techniques like mass spectrometry can then be employed to detect and quantify the d6-labeled N-acetylglucosamine (GlcNAc) units within the peptidoglycan or chitin structures. elifesciences.orgbiorxiv.org This allows for the precise measurement of the rate of new cell wall synthesis, the turnover of existing cell wall material, and the identification of intermediates in the biosynthetic pathway.

This approach offers a significant advantage over older methods that relied on radioactive labeling, providing more detailed and quantitative data on the dynamics of cell wall construction. elifesciences.org For instance, studies can differentiate between newly synthesized peptidoglycan and the existing scaffold, revealing how the cell wall expands and remodels during growth and division.

Understanding Regulatory Mechanisms in Cell Wall Assembly with this compound

The synthesis of the cell wall is a highly regulated process, essential for the survival of the organism. nih.gov By using this compound in pulse-chase experiments, scientists can investigate how various internal and external signals affect the rate of peptidoglycan or chitin synthesis. For example, the response of the cell wall synthesis machinery to antibiotics that target this process can be observed in real-time. elifesciences.orgbiorxiv.org

Furthermore, the use of labeled precursors helps in identifying and characterizing the enzymes and regulatory proteins involved in cell wall assembly. By analyzing which molecules become labeled and at what rate, researchers can piece together the complex network that controls the flow of precursors into the final cell wall structure. This can lead to the discovery of new potential drug targets.

Bacterial Cell Wall Assembly and Remodeling Studies with this compound

The bacterial cell wall is a dynamic structure that is constantly being assembled and broken down to allow for growth, division, and adaptation to environmental changes. nih.govfrontiersin.org this compound is a key tool for studying these processes in detail. By providing a labeled source of GlcNAc, researchers can track the insertion of new peptidoglycan units into the existing cell wall and monitor how the wall is remodeled over time.

This has been particularly important in understanding how bacteria respond to stress, such as exposure to antibiotics. For example, studies using isotopic labeling have shown how some bacteria can alter their cell wall composition to become resistant to certain drugs. elifesciences.orgbiorxiv.org The ability to quantitatively measure these changes provides crucial information for the development of new antimicrobial strategies.

Table 1: Research Findings in Bacterial Cell Wall Studies with Labeled Precursors

Research AreaKey FindingImplication
Peptidoglycan SynthesisQuantitative measurement of new glycan strand insertion. elifesciences.orgUnderstanding the rate and location of cell wall growth.
Antibiotic ResistanceElucidation of bypass pathways for peptidoglycan cross-linking in the presence of β-lactams. elifesciences.orgbiorxiv.orgIdentifying mechanisms of drug resistance.
Cell Wall RemodelingTracking the turnover and recycling of peptidoglycan components. nih.govumu.seRevealing the dynamic nature of the bacterial cell wall.

Fungal Cell Wall Structure and Dynamics Investigations Using this compound

Similar to bacteria, the fungal cell wall is a dynamic and essential structure. nih.govresearchgate.net Chitin, a polymer of GlcNAc, is a key component that provides structural support. frontiersin.org The use of this compound allows for the investigation of chitin synthesis and remodeling in fungi.

By feeding fungi labeled N,N'-Diacetylchitobiose, researchers can monitor the incorporation of the labeled GlcNAc into the chitin polymer. This provides insights into how the fungal cell wall is constructed and how it changes in response to different environmental conditions or antifungal agents. nih.govbohrium.com Understanding these dynamics is critical for developing new antifungal drugs that target the cell wall.

Table 2: Applications of Labeled N,N'-Diacetylchitobiose in Fungal Research

Research FocusExperimental ApproachInformation Gained
Chitin BiosynthesisTracing the incorporation of d6-labeled GlcNAc into the fungal cell wall.Rate of chitin synthesis and identification of key enzymes. researchgate.netfrontiersin.org
Cell Wall DynamicsMonitoring changes in cell wall composition in response to stress. nih.govnih.govUnderstanding how fungi adapt to their environment.
Antifungal Drug ActionObserving the effect of antifungal agents on chitin synthesis. bohrium.comElucidating the mechanism of action of cell wall-targeting drugs.

Role of this compound in Research on Host-Microbe Interactions

The interactions between hosts and microbes are often mediated by molecules on the surface of the microbe, such as the components of the cell wall. nih.govnih.gov this compound can be used to study how bacterial and fungal cell walls are recognized by the host immune system. nih.gov

For example, by labeling the peptidoglycan of a pathogenic bacterium with d6-GlcNAc, researchers can track how fragments of the cell wall are processed by host immune cells. This can help to identify the specific receptors and signaling pathways that are involved in recognizing and responding to bacterial infections. Similarly, in fungi, labeled chitin can be used to investigate how the host distinguishes between pathogenic and non-pathogenic species.

This line of research is crucial for understanding the pathogenesis of infectious diseases and for the development of new immunotherapies and vaccines.

Analytical Method Development and Validation with N,n Diacetylchitobiose D6

Development of Internal Standards for Quantitative Assays Using N,N'-Diacetylchitobiose-d6

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis in mass spectrometry (MS)-based assays. lumiprobe.com this compound, with its deuterium (B1214612) labels, is chemically almost identical to its unlabeled counterpart, N,N'-Diacetylchitobiose. This ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer. However, its increased mass allows it to be distinguished from the endogenous analyte.

In quantitative assays, a known amount of this compound is added to a sample at an early stage of the analytical workflow. nih.gov By comparing the signal intensity of the analyte to that of the internal standard, variations that can occur during sample handling, such as extraction inefficiencies and instrument variability, can be normalized. This approach significantly improves the precision and accuracy of the quantification of N,N'-Diacetylchitobiose and related chitooligosaccharides in various biological samples. nih.govresearchgate.net

The development of such internal standards is critical for studying the biological roles of chitooligosaccharides, which are involved in numerous physiological and pathological processes. For instance, quantitative methods are essential for understanding the activity of chitinases, enzymes that break down chitin (B13524) into smaller oligosaccharides like N,N'-Diacetylchitobiose. mdpi.comresearchgate.net

Table 1: Properties of this compound as an Internal Standard

PropertyDescription
Chemical Formula C₁₆H₂₂D₆N₂O₁₁
Molecular Weight Approx. 430.44 g/mol
Isotopic Purity Typically >98%
Key Feature Six deuterium atoms replace six protium (B1232500) atoms in the acetyl groups.
Application Internal standard for quantification of N,N'-Diacetylchitobiose by mass spectrometry.

Validation of Chromatographic and Electrophoretic Methods with Labeled N,N'-Diacetylchitobiose

The validation of analytical methods is a critical process to ensure their reliability for their intended purpose. nih.gov this compound plays a significant role in the validation of chromatographic and electrophoretic methods developed for the analysis of chitooligosaccharides.

Chromatographic Methods:

In High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry, this compound is used to assess key validation parameters. These include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The distinct mass of the labeled standard helps confirm that the chromatographic peak corresponds to the analyte of interest.

Accuracy and Precision: By spiking known concentrations of the analyte and the internal standard into a matrix, the accuracy (closeness to the true value) and precision (reproducibility) of the method can be determined.

Matrix Effects: Biological samples can contain substances that interfere with the ionization of the analyte, leading to ion suppression or enhancement. The use of a co-eluting isotopically labeled internal standard like this compound is the most effective way to compensate for these matrix effects.

Recovery: The efficiency of the extraction process can be determined by comparing the response of the internal standard added before extraction to the response of the standard added after extraction.

Electrophoretic Methods:

Capillary electrophoresis (CE) is another powerful technique for separating charged molecules like glycans. plos.orgnih.gov When coupled with mass spectrometry (CE-MS), this compound can be used to:

Normalize Migration Times: The migration time of an analyte in CE can be affected by various factors. The labeled internal standard can be used to normalize these variations, leading to more consistent and reliable identification.

Quantification: Similar to chromatographic methods, the labeled standard allows for accurate quantification by correcting for variations in injection volume and detector response.

Table 2: Validation Parameters Assessed Using this compound

ParameterChromatographic Methods (e.g., LC-MS)Electrophoretic Methods (e.g., CE-MS)
Selectivity Confirmed by distinct m/z and retention timeConfirmed by distinct m/z and migration time
Accuracy Determined by spiking with known concentrationsDetermined by spiking with known concentrations
Precision Assessed through replicate measurementsAssessed through replicate measurements
Matrix Effects Compensated by co-eluting internal standardCompensated by co-migrating internal standard
Recovery Measured by comparing pre- and post-extraction additionN/A (typically no extraction)
Stability Analyte stability in matrix can be monitoredAnalyte stability in buffer can be monitored

Standardization in Complex Biological Matrices Using this compound

The analysis of biomolecules in complex biological matrices such as plasma, serum, or tissue extracts presents significant challenges due to the presence of a multitude of potentially interfering substances. lumiprobe.com this compound is instrumental in the standardization of assays for N,N'-Diacetylchitobiose in these complex environments.

The principle of isotope dilution mass spectrometry (IDMS), which employs stable isotope-labeled internal standards, is considered the gold standard for quantitative bioanalysis. By adding a known quantity of this compound to the biological sample, a direct comparison between the labeled and unlabeled forms can be made. This ratiometric measurement corrects for sample-to-sample variations in extraction efficiency and instrument response, which are common issues when dealing with complex matrices.

For example, in studies investigating the role of N,N'-Diacetylchitobiose in bacterial infections or its potential as a biomarker, accurate quantification in patient samples is crucial. The use of this compound as an internal standard allows for the development of robust and reliable clinical assays.

The application of such standardized methods is vital in glycoproteomics, where the goal is to identify and quantify changes in glycan structures on proteins. nih.govnih.gov As N,N'-Diacetylchitobiose is a core component of N-linked glycans, accurate measurement is fundamental to understanding the alterations in glycosylation associated with various diseases. nih.gov

Emerging Research Frontiers and Future Directions with N,n Diacetylchitobiose D6

Integration of N,N'-Diacetylchitobiose-d6 with Advanced Imaging Techniques

The primary role of this compound in advanced imaging is as an internal standard for mass spectrometry imaging (MSI). MSI allows for the visualization of the spatial distribution of molecules, including glycans, directly in tissue sections. researchgate.netnih.gov In this context, this compound is indispensable for the accurate quantification of its naturally occurring, non-labeled counterpart, N,N'-Diacetylchitobiose.

When analyzing tissue sections where enzymes like chitinases or PNGase F are used to release glycans, applying a known concentration of the deuterated standard allows researchers to correct for variations in matrix effects and ionization efficiency across the sample. researchgate.netnih.gov This ensures that the detected signal intensity of the endogenous compound accurately reflects its concentration and distribution within the tissue. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are common MSI methods where this standard is crucial. nih.govresearchgate.net

While direct imaging of the deuterated compound itself is not the primary application, its use as a standard underpins the quantitative accuracy of imaging native glycans. Future applications could potentially extend to neutron scattering studies, where the difference in neutron scattering length between hydrogen and deuterium (B1214612) could provide unique structural insights, although this remains a highly specialized and less common application.

Table 1: Role of this compound in Advanced Imaging

Imaging Technique Principle Role of this compound
Mass Spectrometry Imaging (MSI) Maps the spatial distribution of molecules in tissue by their mass-to-charge ratio. Serves as a stable isotope-labeled internal standard for precise quantification of endogenous N,N'-Diacetylchitobiose.
MALDI-MSI A laser desorbs and ionizes molecules from a tissue section coated with a matrix. Co-applied with the matrix to normalize signal intensity and correct for ionization variability. nih.gov
DESI-MSI A charged solvent spray desorbs and ionizes molecules from a surface under ambient conditions. researchgate.net Sprayed onto the tissue surface to enable in-situ quantification of the target analyte. researchgate.net
Neutron Scattering Measures the scattering of neutrons by atomic nuclei to probe structure and dynamics. Potentially provides contrast in structural studies due to the different scattering properties of deuterium versus hydrogen.

High-Throughput Screening Methodologies Employing Deuterated Chitobiose

In the realm of drug discovery and enzyme characterization, high-throughput screening (HTS) allows for the rapid testing of thousands of compounds. bmglabtech.comnih.gov this compound is a critical tool in HTS assays targeting enzymes involved in glycan metabolism, such as chitinases and other glycoside hydrolases. sigmaaldrich.com

The most prominent application is in liquid chromatography-mass spectrometry (LC-MS/MS) based HTS assays designed to find inhibitors of these enzymes. bioivt.comresearchgate.net In a typical assay, the enzyme is incubated with its natural substrate, which it converts into a product like N,N'-Diacetylchitobiose. To accurately quantify the amount of product formed and, therefore, the enzyme's activity, a known amount of this compound is added to each reaction as an internal standard. bioivt.comresearchgate.netrsc.org The deuterated standard co-elutes with the non-labeled product but is distinguished by its higher mass in the mass spectrometer. This allows for highly precise and accurate quantification, minimizing variability from sample preparation and instrument response. bioivt.com This approach is fundamental for identifying and characterizing the potency of potential enzyme inhibitors from large chemical libraries. bioivt.comnih.gov

Table 2: Components of an LC-MS/MS-based HTS Assay Using this compound

Component Function
Enzyme The biological target of interest (e.g., Chitinase).
Substrate A larger chitin (B13524) oligosaccharide or polymer that the enzyme cleaves.
Test Compound A potential inhibitor from a chemical library being screened.
N,N'-Diacetylchitobiose The product of the enzymatic reaction, which is quantified to measure enzyme activity. sigmaaldrich.com
This compound The deuterated internal standard added to each well for accurate quantification of the product. researchgate.net
LC-MS/MS System Separates the product from other reaction components and precisely measures the ratio of product to the internal standard.

Novel Synthetic Strategies for Deuterated Glycans, Including this compound

The availability of deuterated glycans like this compound relies on innovative synthetic strategies that can precisely incorporate stable isotopes. Both chemical and chemoenzymatic methods are employed to create these essential research tools. acs.orgglycotechnology.net

Chemical Synthesis often involves building the glycan from smaller, pre-labeled monosaccharide units. For this compound, this could start with N-acetyl-d3-glucosamine, where the deuterium is located on the acetyl groups. The synthesis of deuterated building blocks can be achieved by using deuterated reagents, such as acetic anhydride-d6, during the acetylation step. Another approach involves direct H-D exchange reactions on the final molecule or its precursors using deuterated solvents like D₂O or acetone-d6 (B32918) in the presence of a base, although this can sometimes lack specificity. uva.es

Chemoenzymatic Synthesis offers a powerful alternative, combining the precision of enzymes with the flexibility of chemical methods. acs.orgbiorxiv.org In this approach, a chemically synthesized and isotopically labeled precursor can be modified or elongated using specific glycosyltransferases. nih.govgsu.edu For instance, a labeled N-acetyl-d3-glucosamine unit could be enzymatically coupled to another monosaccharide to form the desired disaccharide. This method can lead to high yields and stereochemical purity, which are often challenging to achieve through purely chemical routes. glycotechnology.netnih.gov

Table 3: Comparison of Synthetic Strategies for Deuterated Glycans

Synthetic Strategy Description Advantages Challenges
Total Chemical Synthesis Stepwise construction of the molecule from basic building blocks using traditional organic chemistry. High control over label position. Often requires multiple protection/deprotection steps; can have lower overall yields.
H-D Exchange Exchanging protons for deuterons on a pre-formed molecule using deuterated solvents. uva.es Simpler procedure for some molecules. May lack regioselectivity; potential for incomplete labeling.
Chemoenzymatic Synthesis Uses enzymes (e.g., glycosyltransferases) to perform specific bond formations on chemically synthesized, labeled precursors. acs.orggsu.edu High stereospecificity and yield; milder reaction conditions. Requires availability of specific enzymes; substrate scope of enzymes can be limited.

Potential of this compound in Systems Biology and Multi-Omics Approaches

Systems biology aims to understand complex biological systems by integrating data from various "omics" disciplines, such as genomics, proteomics, and metabolomics. nih.gov Stable isotope tracers, including this compound, are vital for adding a dynamic, functional layer to these studies, particularly in glycomics and metabolomics. nih.govfrontiersin.org

In Metabolomics , this compound can be used as a tracer to follow the metabolic fate of chitobiose in organisms that can process it, such as certain bacteria or fungi. nih.govmedchemexpress.comwikipedia.org By introducing the labeled compound and analyzing its downstream metabolites via mass spectrometry, researchers can map active metabolic pathways and measure metabolic flux—the rate at which metabolites are turned over. isotope.comcreative-proteomics.com This provides a dynamic view of cellular metabolism that is not achievable with static concentration measurements alone. nih.gov

In Glycomics , which focuses on the entire complement of sugars in an organism, this compound serves as a crucial quantification standard. Absolute quantification of glycans is necessary to build accurate models of the glycome's response to disease or environmental stimuli. acs.orgnih.gov By spiking samples with a known amount of the deuterated standard, researchers can precisely measure changes in the levels of endogenous chitobiose, a key structural unit of many complex N-glycans. acs.org This quantitative data is essential for integrating glycomics with other omics data to build comprehensive systems-level models of cellular function. frontiersin.org

Table 4: Applications of this compound in Multi-Omics

Omics Field Application Information Gained
Metabolomics / Fluxomics Used as a stable isotope tracer to follow metabolic pathways. isotope.com Delineation of catabolic pathways for chitobiose; measurement of metabolic flux rates. nih.govcreative-proteomics.com
Glycomics Employed as an internal standard for absolute quantification of N,N'-Diacetylchitobiose. acs.org Accurate measurement of glycan concentrations, enabling quantitative comparisons between different biological states.
Systems Biology Provides quantitative data for integration into multi-omics models. frontiersin.org A more complete and dynamic understanding of how glycan metabolism interacts with other cellular networks (e.g., proteomics, genomics).

Q & A

Q. What is the primary role of N,N'-Diacetylchitobiose-d6 in experimental studies, and how is it methodologically applied?

this compound is a deuterated analog of N,N'-Diacetylchitobiose, primarily used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its deuterium labeling allows precise quantification by distinguishing it from endogenous, non-deuterated molecules. Methodologically, researchers spike known concentrations into biological samples, then compare analyte-to-internal-standard peak ratios for absolute quantification. This approach minimizes matrix effects and instrument variability .

Q. What are the established protocols for synthesizing and characterizing this compound?

Synthesis typically involves acid-catalyzed hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O) or enzymatic methods with deuterium-labeled precursors. Characterization requires:

  • NMR spectroscopy : Confirming deuterium integration at specific positions (e.g., ¹H-NMR for residual protons, ²H-NMR for isotopic purity).
  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) : Verifying molecular weight ([M+D]⁺ ions) and isotopic purity (>98% deuterium incorporation).
  • Elemental analysis : Validating carbon-deuterium ratios .

Q. How do researchers ensure isotopic stability of this compound under varying experimental conditions?

Stability is assessed via accelerated degradation studies:

  • Thermal stability : Incubate at elevated temperatures (e.g., 40–60°C) and monitor deuterium loss via MS.
  • pH stability : Test across physiological pH ranges (2–9) to identify conditions causing isotopic exchange.
  • Long-term storage : Analyze aliquots stored at -80°C, -20°C, and 4°C over 6–12 months to establish optimal storage protocols .

Advanced Research Questions

Q. How can isotopic effects of this compound influence enzymatic assays, and how are these controlled?

Deuterium’s higher mass and lower zero-point energy may alter enzyme-substrate binding kinetics (kinetic isotope effects, KIEs). To control:

  • Control experiments : Compare reaction rates with non-deuterated analogs.
  • Isotope-edited NMR : Track deuterium’s spatial impact on binding pockets.
  • Computational modeling : Simulate deuterium’s thermodynamic contributions using density functional theory (DFT) .

Q. What strategies resolve contradictions in data from studies using this compound as an internal standard?

Common contradictions arise from:

  • Isotopic impurities : Validate purity via high-resolution MS and isotopic ratio analysis.
  • Matrix interference : Use matrix-matched calibration curves to account for ion suppression/enhancement.
  • Method variability : Cross-validate results with orthogonal techniques (e.g., NMR or fluorescent labeling) and apply statistical frameworks (e.g., ANOVA for inter-laboratory variability) .

Q. How can this compound be integrated with multi-isotope labeling strategies in complex biological systems?

  • Spectral non-overlap : Pair with ¹³C- or ¹⁵N-labeled compounds, ensuring distinct MS/MS fragmentation patterns.
  • Multi-reaction monitoring (MRM) : Optimize MS transitions for simultaneous detection (e.g., m/z shifts specific to deuterium).
  • Validation : Use synthetic standards with mixed isotopes to confirm detection limits and cross-talk .

Q. What ethical and reporting standards apply to preclinical studies using this compound in animal models?

Per NIH guidelines:

  • Animal welfare : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample size justification.
  • Isotope safety : Monitor deuterium accumulation in tissues via isotope ratio mass spectrometry (IRMS).
  • Data transparency : Report deuterium purity, storage conditions, and stability data in supplementary materials .

Methodological Considerations Table

Challenge Methodological Solution Key References
Isotopic impurity detectionHigh-resolution MS with isotopic pattern analysis
Enzyme kinetic discrepanciesKIE correction using non-deuterated controls
Long-term stability issuesAccelerated degradation studies at varying pH/temp
Multi-isotope interferenceMRM optimization and spectral deconvolution software

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.